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molecular formula C10H14N2O3 B8663015 N-(1-Methoxypropan-2-yl)-4-nitroaniline

N-(1-Methoxypropan-2-yl)-4-nitroaniline

Cat. No. B8663015
M. Wt: 210.23 g/mol
InChI Key: CGKXVRSFGQJDNK-UHFFFAOYSA-N
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Patent
US07435267B2

Procedure details

21 g (0.15 mol) of 1-fluoro-4-nitrobenzene and 42 ml of 2-amino-1-methoxypropane were introduced into a 150 ml three-necked flask. The mixture was stirred for 15 minutes and brought to the boiling point. After reaction for 2 to 3 hours, the reaction medium was poured onto ice. A yellow precipitate formed. This precipitate was filtered off, washed with water, and then successively washed with a minimum amount of ethanol, isopropyl ether, and petroleum ether. 27.8 g of expected product were isolated.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[NH2:11][CH:12]([CH3:16])[CH2:13][O:14][CH3:15]>>[CH3:15][O:14][CH2:13][CH:12]([NH:11][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)[CH3:16]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
42 mL
Type
reactant
Smiles
NC(COC)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 2 to 3 hours
Duration
2.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
the reaction medium was poured onto ice
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
successively washed with a minimum amount of ethanol, isopropyl ether, and petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCC(C)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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